

# 5-Methyl-2-(piperazin-1-yl)thiazole chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methyl-2-(piperazin-1-yl)thiazole

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## An In-depth Technical Guide to 5-Methyl-2-(piperazin-1-yl)thiazole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and synthesis of **5-Methyl-2-(piperazin-1-yl)thiazole**. This compound is of interest in medicinal chemistry due to its scaffold, which combines the thiazole and piperazine heterocycles. Both moieties are present in a wide range of pharmacologically active agents, suggesting potential applications in drug discovery.<sup>[1][2][3]</sup>

## Chemical Structure and Properties

**5-Methyl-2-(piperazin-1-yl)thiazole** is a heterocyclic compound. Its structure consists of a five-membered thiazole ring, which is an aromatic ring containing sulfur and nitrogen atoms.<sup>[4]</sup> This ring is substituted at the 2-position with a piperazine ring and at the 5-position with a methyl group. The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions, which is a common functional group in drug design.<sup>[5][6]</sup>

### 1.1. Physicochemical Data

The key chemical and physical properties of **5-Methyl-2-(piperazin-1-yl)thiazole** are summarized in the table below for quick reference.

Property	Value	Source
IUPAC Name	1-(5-methyl-1,3-thiazol-2-yl)piperazine	[7]
CAS Number	118113-05-6	[7]
Molecular Formula	C <sub>8</sub> H <sub>13</sub> N <sub>3</sub> S	[7]
Molecular Weight	183.27 g/mol	[7]
Appearance	Liquid	[7]
InChI Key	QBAIDZGUOXGFNA-UHFFFAOYSA-N	[7]

## Synthesis and Experimental Protocols

The synthesis of 2-(piperazin-1-yl)thiazole derivatives is typically achieved through the nucleophilic substitution of a halogenated thiazole precursor with piperazine. The following protocol describes a general and effective method for the laboratory-scale synthesis of the title compound.

### 2.1. General Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the reaction of 2-bromo-5-methylthiazole with piperazine.

Materials and Reagents:

- 2-bromo-5-methylthiazole
- Piperazine (anhydrous)
- Dimethylformamide (DMF), anhydrous
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Ethyl acetate
- Brine (saturated NaCl solution)

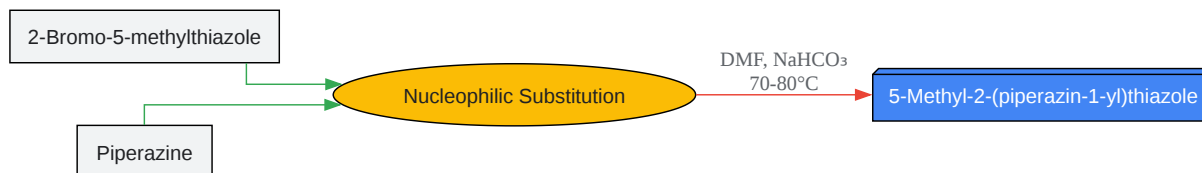
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice water

Procedure:

- In a round-bottom flask, dissolve 2-bromo-5-methylthiazole (1 equivalent) and piperazine (2 equivalents) in anhydrous DMF.
- Add sodium bicarbonate (2 equivalents) to the mixture.
- Heat the reaction mixture at 70-80°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).<sup>[8]</sup>
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into ice water and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield pure **5-Methyl-2-(piperazin-1-yl)thiazole**.

## Logical Workflow Visualization

The following diagram illustrates the synthetic workflow for **5-Methyl-2-(piperazin-1-yl)thiazole** as described in the protocol above.



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- To cite this document: BenchChem. [5-Methyl-2-(piperazin-1-yl)thiazole chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053816#5-methyl-2-piperazin-1-yl-thiazole-chemical-properties-and-structure]

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Address: 3281 E Guasti Rd  
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